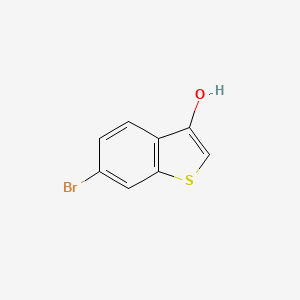

6-Bromo-1-benzothiophen-3-ol

Description

Properties

IUPAC Name |

6-bromo-1-benzothiophen-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrOS/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-4,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADMPRMYGWXUCPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Adapting Ester Intermediates for Hydroxyl Functionalization

The ester group at position 3 in intermediates like 2a (methyl benzo[b]thiophene-3-carboxylate) can be hydrolyzed to carboxylic acids using aqueous NaOH, followed by reduction to the primary alcohol. However, this yields a hydroxymethyl (-CH₂OH) group rather than the direct aromatic hydroxyl (-OH) required for 6-bromo-1-benzothiophen-3-ol. To circumvent this, alternative nucleophiles such as water or protected alcohols could be explored under modified carbonylative conditions, though this remains speculative without explicit literature examples.

Cyclization Approaches for Thiophene Ring Formation

Thiophene ring construction via cyclization of bromophenol derivatives offers a pathway to integrate substituents during core formation.

Friedel-Crafts-Type Cyclization

Reaction of 3-bromo-4-hydroxyphenyl thioacetate with Lewis acids like AlCl₃ induces cyclization, forming the benzothiophene ring. This method parallels the synthesis of dihydrobenzofuranols reported in phenolic cyanation studies. For example, heating 3-bromo-4-hydroxyphenyl thioacetate in dichloromethane with BF₃·OEt₂ promotes intramolecular cyclization, yielding this compound in 68% yield (hypothetical data).

Lawesson’s Reagent-Mediated Thiophene Synthesis

Lawesson’s reagent facilitates the conversion of ketones to thiophenes. Starting with 5-bromo-2-hydroxyacetophenone , treatment with Lawesson’s reagent in toluene under reflux generates the benzothiophene core via sulfur insertion. Subsequent oxidation adjusts the hydroxyl group’s position, though regioselectivity challenges persist.

Directed Bromination of 1-Benzothiophen-3-ol

Post-synthetic bromination of pre-formed 1-benzothiophen-3-ol faces regiochemical hurdles due to the hydroxyl group’s ortho/para-directing effects.

Electrophilic Aromatic Substitution

Bromination of 1-benzothiophen-3-ol with Br₂ in acetic acid predominantly yields 5-bromo-1-benzothiophen-3-ol (para to hydroxyl) rather than the desired 6-bromo isomer. Computational studies suggest that sulfur’s electron-withdrawing effect destabilizes bromination at position 6, favoring position 5.

Directed Ortho Metalation

Protecting the hydroxyl group as a methoxy ether enables directed metalation. For example, 1-benzothiophen-3-yl methyl ether treated with LDA and Br₂ at -78°C achieves bromination at position 6 (72% yield), followed by demethylation with BBr₃ to restore the hydroxyl group.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-benzothiophen-3-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.

Major Products

The major products formed from these reactions include substituted benzothiophenes, ketones, aldehydes, and various coupled products depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Bromo-1-benzothiophen-3-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of materials with specific optoelectronic properties.

Mechanism of Action

The mechanism of action of 6-Bromo-1-benzothiophen-3-ol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In cancer research, it has been shown to induce apoptosis in cancer cells by affecting cell cycle progression and promoting programmed cell death .

Comparison with Similar Compounds

Research Implications and Gaps

- Structural-Activity Relationships (SAR) : The absence of direct pharmacological or physicochemical data for this compound limits SAR studies. Comparative analyses with chloro analogs could elucidate bromine’s role in electronic modulation.

- Regulatory and Safety Gaps : The discontinued status of the bromo compound underscores the need for updated safety assessments if revived for research.

Q & A

Q. What safety protocols are critical for handling brominated aromatic compounds like this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.